The compound has been referenced in various scientific literature, including patents that detail its synthesis and potential applications in medicinal chemistry. It is classified as a substituted indazole derivative, which has been studied for its activity against various kinases and other biological targets .
The synthesis of 3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures, solvent systems (e.g., DMSO or DMF), and reaction times to optimize yield and purity.
The molecular structure of 3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide can be described as follows:
Computational studies utilizing techniques like Density Functional Theory (DFT) can provide insights into the electronic properties of the molecule, including HOMO-LUMO gaps which are indicative of its reactivity and stability .
The compound is expected to participate in various chemical reactions typical for amides and indazole derivatives:
In vitro assays would typically be conducted to evaluate its efficacy against specific targets, providing insights into its pharmacodynamics .
The physical and chemical properties of 3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide include:
Techniques such as NMR spectroscopy (both and ), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to characterize this compound .
3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide has potential applications in:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7